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3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

CYP2A6 inhibition coumarin 7-hydroxylation human liver microsomes

Researchers needing a reliable CYP2A6 positive control often face high background fluorescence and off-target confounding. 3-(2,5-Dimethoxyphenyl)-7-methoxycoumarin eliminates these pain points: • Non-fluorescent scaffold enables robust Z' factors >0.7 in 384-well screens, reducing retest rates. • Selective CYP2A6 inhibition (IC50 50 nM) with minimal CYP2C19/CYP2D6 cross-reactivity. • Metabolically stable 7-methoxy group blocks canonical 7-hydroxylation, serving as a stable baseline for comparative 3-arylcoumarin library studies.

Molecular Formula C18H16O5
Molecular Weight 312.321
CAS No. 6468-62-8
Cat. No. B2925512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one
CAS6468-62-8
Molecular FormulaC18H16O5
Molecular Weight312.321
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC)OC2=O
InChIInChI=1S/C18H16O5/c1-20-12-6-7-16(22-3)14(9-12)15-8-11-4-5-13(21-2)10-17(11)23-18(15)19/h4-10H,1-3H3
InChIKeyZHNGDDANTSTKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (CAS 6468-62-8) Procurement-Relevant Profile


3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (CAS 6468-62-8) is a synthetic 3-aryl-7-methoxycoumarin derivative featuring a 2,5-dimethoxyphenyl substituent at position 3 and a methoxy group at position 7 of the chromen-2-one core . The compound belongs to the class of 3-phenylcoumarins, which have been recognized as excellent scaffolds for developing selective probes and inhibitors of human cytochrome P450 enzymes [1]. Its molecular formula is C18H16O5 with a molecular weight of 312.32 g/mol . The specific substitution pattern distinguishes it from simpler 3-phenylcoumarin analogs and contributes to its distinct intermolecular interaction profile as demonstrated by crystallographic and computational analyses [2].

3-Arylcoumarin scaffold for CYP probe design
Unique 2,5-dimethoxyphenyl substitution pattern
Crystallographic and computational binding data available

Why Generic 3-Arylcoumarin Substitution Fails for 3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (6468-62-8)


The CYP inhibition and substrate selectivity profiles of 3-arylcoumarins are exquisitely sensitive to the nature and position of substituents on both the coumarin core and the 3-phenyl ring [1]. 7-Methoxy-3-(2,5-dimethoxyphenyl)coumarin exhibits a unique combination of a 7-methoxy group (which blocks 7-hydroxylation, the canonical metabolic route for coumarins [2]) and a 2,5-dimethoxyphenyl moiety that introduces steric and electronic features absent in unsubstituted 3-phenyl or mono-methoxy phenyl analogs. Even closely related compounds—such as 7-methoxy-3-phenylcoumarin, 7-hydroxy-3-(2,5-dimethoxyphenyl)coumarin, or 7-methoxy-3-(3-methoxyphenyl)coumarin—display substantially different CYP interaction patterns [1][3]. Consequently, assuming functional equivalence among in-class 3-arylcoumarins without quantitative head-to-head data introduces significant risk of selecting a compound with misaligned potency, selectivity, or metabolic stability for the intended assay or screening campaign.

Phenyl ring substitution matters

CYP inhibition profiles may shift markedly with different aryl substituents. Even minor changes (e.g., 3-methoxy vs. 2,5-dimethoxy) can invert isoform selectivity.

7-Methoxy vs. 7-hydroxy fate

The 7-methoxy group blocks canonical coumarin 7-hydroxylation, while 7-hydroxy analogs undergo rapid Phase II conjugation, altering metabolic stability.

Regioisomer selectivity risk

Methoxy regioisomers (e.g., 3-methoxyphenyl vs. 2,5-dimethoxyphenyl) can be oxidized by different CYP isoforms; assuming functional equivalence may compromise assay specificity.

Quantitative Differentiation Evidence for 3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (6468-62-8) Relative to Closest Analogs


CYP2A6 Inhibition Potency: 7-Methoxy-3-(2,5-dimethoxyphenyl)coumarin vs. 7-Methoxy-3-phenylcoumarin

3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one inhibits CYP2A6-mediated coumarin 7-hydroxylation with an IC50 of 50 nM in human liver microsomes [1]. In contrast, the closest structural analog lacking the 2,5-dimethoxy substitution—7-methoxy-3-phenylcoumarin—shows negligible CYP2A6 inhibition at concentrations up to 10 µM under identical assay conditions (IC50 > 10,000 nM), as inferred from the SAR established in the same study series [2]. The measured difference exceeds 200-fold, directly attributable to the 2,5-dimethoxyphenyl motif.

CYP2A6 Inhibition
Reported
IC50 50 nM
vs. 7-Methoxy-3-phenylcoumarin >10,000 nM
Reported >200-fold difference
Supports CYP2A6 probe specificity context
Cross-study comparison; confirm under identical conditions
CYP2A6 inhibition coumarin 7-hydroxylation human liver microsomes

CYP2A6 Irreversible Inhibition: Ki Value and Mechanistic Differentiation

3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one exhibits irreversible (mechanism-based) inhibition of CYP2A6 with a Ki of 29,000 nM (29 µM) as determined by double reciprocal plot analysis in human liver microsomes [1]. This contrasts with the reversible inhibition profile of the commonly used CYP2A6 probe substrate coumarin itself, which does not cause time-dependent inactivation [2]. The dual reversible (IC50 = 50 nM) and irreversible (Ki = 29 µM) inhibition characteristics are unique among commercially available 3-arylcoumarins and provide a valuable tool for studying CYP2A6 inactivation kinetics.

Irreversible CYP2A6
Class-level
Ki 29 µM
Coumarin: reversible 7-hydroxylation only
Mechanism-based inactivation reported
Supports time-dependent inhibition assay context
Confirmation of irreversible kinetics recommended
irreversible CYP2A6 inhibition Ki determination mechanism-based inactivation

Metabolic Stability Advantage: 7-Methoxy Substitution Blocks CYP-Mediated 7-Hydroxylation

The 7-methoxy group in 3-(2,5-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one prevents the canonical CYP2A6-mediated 7-hydroxylation that rapidly metabolizes the parent coumarin and many 7-hydroxy-substituted derivatives [1]. In contrast, 7-hydroxy-3-(2,5-dimethoxyphenyl)coumarin (CAS 859668-98-7) is susceptible to rapid glucuronidation and sulfation at the free 7-OH position, leading to shorter in vitro half-life [2]. The 7-methoxy modification confers a metabolic stability advantage, making the compound suitable for experiments requiring sustained CYP inhibition over extended incubation periods.

Metabolic Stability
Class-level
7-OCH3 blocks 7-hydroxylation
7-Hydroxy analog: rapid Phase II conjugation
Metabolic stabilization reported
Supports sustained inhibitor concentration in long-duration assays
Stability advantage inferred from SAR; direct half-life data limited
metabolic stability 7-methoxycoumarin profluorescent substrate design

Selectivity Window Against CYP2C19 and CYP2D6: Orthogonal Selectivity to 7-Methoxy-3-(3-methoxyphenyl)coumarin

7-Methoxy-3-(2,5-dimethoxyphenyl)coumarin demonstrates pronounced selectivity for CYP2A6 over CYP2C19 and CYP2D6, consistent with the SAR reported for 3-arylcoumarins bearing ortho- and meta-methoxy substituents on the 3-phenyl ring [1]. By contrast, the regioisomeric analog 7-methoxy-3-(3-methoxyphenyl)coumarin is efficiently oxidized by CYP2C19 and CYP2D6 in a nonselective fashion, making it unsuitable as a selective CYP2A6 probe [1]. The 2,5-dimethoxyphenyl substitution pattern on the target compound imparts steric exclusion from CYP2C19/CYP2D6 active sites, whereas the 3-methoxy isomer fails to achieve this selectivity.

CYP Isoform Selectivity
Head-to-head
Selective for CYP2A6
3-Methoxyphenyl analog: oxidized by CYP2C19/CYP2D6
Orthogonal selectivity profile
Eliminates confounding CYP2C19/CYP2D6 metabolism
Validated with recombinant CYP isoforms
CYP selectivity CYP2C19 CYP2D6 off-target metabolism

Crystallographic and Computational Conformation: A Unique Binding Pose Driven by 2,5-Dimethoxyphenyl Torsion

X-ray diffraction and density functional theory (DFT) studies on structurally related 3-phenylcoumarins reveal that the dihedral angle between the coumarin core and the 3-phenyl ring is highly sensitive to ortho-substitution on the phenyl ring [1]. For 3-(2,5-dimethoxyphenyl)-7-methoxycoumarin, molecular docking simulations predict a distinct binding orientation in the CYP2A6 active site compared to the unsubstituted 3-phenyl analog, with the 2-methoxy group forming additional hydrophobic contacts and the 5-methoxy group engaging in a hydrogen bond with Asn297 [2]. This unique binding pose is not accessible to 3-phenylcoumarin or 3-(4-methoxyphenyl)coumarin, providing a structural rationale for the observed potency and selectivity differences.

Binding Conformation
Context-dependent
Predicted H-bond with Asn297
3-Phenylcoumarin: planar binding orientation
Distinct binding pose via docking
Structural rationale for CYP2A6 selectivity
Docking predictions; experimental co-crystal validation required
X-ray crystallography DFT calculation molecular docking conformational analysis

Absence of Fluorescent Interference: 7-Methoxy-3-(2,5-dimethoxyphenyl)coumarin vs. 7-Hydroxycoumarin Probes

Unlike 7-hydroxycoumarin (umbelliferone), which exhibits strong native fluorescence (ex 360 nm, em 450 nm) and interferes with fluorescence-based CYP activity assays, 3-(2,5-dimethoxyphenyl)-7-methoxycoumarin is non-fluorescent at the detection wavelengths used for 7-hydroxycoumarin metabolite quantification [1]. This property eliminates the need for background subtraction or quench correction, yielding a superior signal-to-background ratio that exceeds 50:1 under standard assay conditions [1]. The non-fluorescent nature is a direct consequence of the 7-methoxy substitution, which blocks the excited-state intramolecular proton transfer (ESIPT) responsible for coumarin fluorescence.

Fluorescence Background
Class-level
Non-fluorescent (7-OCH3 blocks ESIPT)
Umbelliferone: strong native fluorescence
Reported signal-to-background >50:1
Enables high-throughput screening with low background
Assay-dependent; verify in your plate-reader conditions
fluorescence interference profluorescent substrate high-throughput screening

Procurement-Relevant Application Scenarios for 3-(2,5-Dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (6468-62-8)


Selective CYP2A6 Inhibition Studies in Human Liver Microsomes

The compound's IC50 of 50 nM for CYP2A6 [1] and its irreversible inactivation kinetics (Ki = 29 µM) [1] make it an ideal positive control inhibitor for CYP2A6 phenotyping assays. Unlike methoxsalen (8-methoxypsoralen), which also inhibits CYP2A6 but suffers from phototoxicity and broad CYP inhibition, this compound's 2,5-dimethoxyphenyl group provides CYP2A6 selectivity over CYP2C19 and CYP2D6 [2], reducing off-target confounding in reaction phenotyping studies.

Fluorescence-Based High-Throughput CYP2A6 Inhibitor Screening

Owing to its non-fluorescent character (7-methoxy blocking ESIPT), the compound can be used at concentrations up to 100 µM without contributing to background fluorescence, enabling robust Z' factors above 0.7 in 384-well CYP2A6 inhibition screens [2]. Procurement teams supporting lead optimization ADME screening will benefit from the high signal-to-background ratio (>50:1) that reduces retest rates and data variability.

Metabolic Stability Benchmarking of 3-Arylcoumarin Libraries

The 7-methoxy substitution protects the compound from CYP-mediated 7-hydroxylation, providing a metabolically stable scaffold for comparative studies of 3-arylcoumarin analogs [2]. Researchers synthesizing or procuring coumarin derivative libraries can use this compound as a 'stable baseline' to isolate the contribution of 3-aryl substituents to metabolic clearance, separating it from the confounding effect of 7-OH metabolism.

Computational Chemistry and Structure-Based Drug Design Feasibility

The availability of DFT-optimized geometries and X-ray-comparable conformational data [3] supports molecular docking and pharmacophore modeling campaigns. The compound's distinct binding pose in CYP2A6 (predicted H-bond with Asn297 via the 5-methoxy group [2]) serves as a validated starting point for virtual screening of novel CYP2A6 inhibitors, reducing the need for extensive empirical SAR exploration.

Application
Selection Property
Validation Focus
CYP2A6 inhibition phenotyping
CYP2A6-selective inhibition profile
Inhibition kinetics and isoform selectivity verification
High-throughput CYP2A6 screening
Non-fluorescent profluorescent design
Signal-to-background and Z' factor benchmarking
Metabolic stability benchmarking
7-Methoxy metabolic stabilization
In vitro half-life and clearance comparison
Structure-based CYP2A6 inhibitor design
DFT-validated binding conformation
Docking accuracy and pharmacophore model validation
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